Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate
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Overview
Description
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is a heterocyclic compound that features a thieno[3,2-b]pyridine core fused with a benzoate group
Mechanism of Action
Target of Action
The primary target of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is the G protein-coupled receptor kinase 2 (GRK2). This kinase plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell. This ATP-mimetic action allows the compound to inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs .
Biochemical Pathways
By inhibiting GRK2, this compound affects the GPCR signaling pathway. This can have downstream effects on various physiological processes, including cell growth, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific GPCR being modulated. For instance, if the compound targets a GPCR involved in cell growth, it could potentially have anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base . This reaction proceeds through a multicomponent synthesis route, leading to the formation of the desired thieno[3,2-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-b]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzoate moiety.
Scientific Research Applications
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom and the attached functional groups.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with a similar core but different fusion patterns and substituents.
Uniqueness
Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is unique due to the specific positioning of the benzoate group, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other thieno[3,2-b]pyridine derivatives .
Properties
IUPAC Name |
potassium;4-thieno[3,2-b]pyridin-7-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S.K/c16-14(17)10-3-1-9(2-4-10)11-5-7-15-12-6-8-18-13(11)12;/h1-8H,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAYLBGPPGFVRL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=C2)C=CS3)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8KNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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